Cas no 2171184-75-9 (3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid)

3-{3-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid is a specialized fluorophore-protected amino acid derivative designed for peptide synthesis and biochemical research. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a prop-2-enoic acid moiety, which offers functional versatility for further conjugation or modification. The (3R)-configuration enhances stereochemical precision, making it valuable for chiral applications. This compound is particularly useful in the synthesis of peptide-based therapeutics and probes, where controlled reactivity and high purity are essential. Its stability under standard SPPS conditions and selective deprotection properties make it a reliable intermediate for advanced peptide engineering.
3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid structure
2171184-75-9 structure
Product Name:3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid
CAS No:2171184-75-9
MF:C28H26N2O5
MW:470.516447544098
CID:5834441
PubChem ID:165815592
Update Time:2025-06-07

3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid
    • 2171184-75-9
    • EN300-1549172
    • 3-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenyl}prop-2-enoic acid
    • Inchi: 1S/C28H26N2O5/c1-18(15-26(31)30-20-8-6-7-19(16-20)13-14-27(32)33)29-28(34)35-17-25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-14,16,18,25H,15,17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/b14-13+/t18-/m1/s1
    • InChI Key: VGDARQRGIHLLLM-KAUXGEHWSA-N
    • SMILES: O(C(N[C@H](C)CC(NC1C=CC=C(/C=C/C(=O)O)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 470.18417193g/mol
  • Monoisotopic Mass: 470.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid Pricemore >>

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3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid Related Literature

Additional information on 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid

Introduction to 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic Acid (CAS No. 2171184-75-9)

3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid, identified by its CAS number 2171184-75-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its multifaceted functional groups, positions it as a potential candidate for various therapeutic applications.

The molecular structure of 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid incorporates several key features that contribute to its unique chemical and biological properties. The presence of a fluorene moiety, specifically (9H-fluoren-9-yl)methoxycarbonyl, introduces rigidity and electronic characteristics that can influence the compound's interactions with biological targets. Additionally, the amide and carboxylic acid functional groups provide opportunities for hydrogen bonding and ionic interactions, which are crucial for binding to proteins and other biomolecules.

In recent years, there has been a surge in interest regarding molecules with fluorene-based scaffolds due to their enhanced photophysical properties and stability. These characteristics make them valuable in the development of fluorescent probes and imaging agents. Furthermore, the chiral center at the 3R configuration adds another layer of complexity, allowing for the synthesis of enantiomerically pure compounds that can exhibit differential biological activities. This level of structural control is essential in pharmaceutical development, where subtle differences in molecular structure can significantly impact efficacy and safety.

The pharmacological potential of 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid has been explored in several preclinical studies. Researchers have investigated its interactions with various enzymes and receptors, aiming to identify novel therapeutic targets. One particularly intriguing area of research is its potential role in modulating inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The compound's ability to interact with key inflammatory mediators has been a focus of investigation, with preliminary results suggesting promising anti-inflammatory effects.

Another area of interest is the compound's potential as an anticancer agent. Cancer research has seen significant advancements in the development of targeted therapies that exploit specific molecular vulnerabilities of tumor cells. The structural features of 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid, particularly its ability to bind to certain cancer-related proteins, has made it a candidate for further exploration in oncology. Preclinical studies have indicated that this compound may inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell growth and survival.

The synthesis of 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired stereochemistry and connectivity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex molecular framework. These synthetic strategies not only highlight the versatility of modern organic chemistry but also pave the way for the scalable production of similar compounds for further research and development.

The analytical characterization of this compound has been conducted using state-of-the-art spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring that it meets the stringent requirements for pharmaceutical applications. The high-resolution data obtained from these analyses have been crucial in confirming the identity and configuration of key structural elements, such as the fluorene moiety and the chiral center.

The biological activity of 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid has been further explored through computational modeling studies. Molecular docking simulations have been used to predict how this compound interacts with potential target proteins. These simulations provide valuable insights into binding affinities and mechanisms, helping researchers refine their understanding of its pharmacological effects. By integrating experimental data with computational predictions, scientists can develop more targeted strategies for drug design and optimization.

In conclusion, 3-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid (CAS No. 2171184-75-9) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups, including the fluorene moiety and chiral center, makes it a versatile molecule for drug discovery. Ongoing research continues to uncover new therapeutic possibilities, positioning this compound as a promising candidate for future medical interventions.

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